3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
Description
This compound belongs to the class of nitrogen-sulfur heterocycles featuring a fused tricyclic core with a thione (C=S) group at position 5 and a 2-thienyl substituent at position 2. Its unique structure combines a rigid bicyclic framework with a sulfur-containing heteroaromatic ring, which may confer distinct electronic and steric properties.
Properties
IUPAC Name |
3-thiophen-2-yl-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S2/c17-13-14-10-8-3-5-16(6-4-8)12(10)11(15-13)9-2-1-7-18-9/h1-2,7-8,11H,3-6H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANUDXILCMCFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of a thiophene derivative with a triazatricyclo intermediate under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazatricyclo structure, leading to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally analogous heterocycles, focusing on substituent effects, biological activity, and synthetic methodologies.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Synthetic Pathways :
- Triazatricyclo derivatives are synthesized via cyclization reactions, while oxadiazole-thiones (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) employ thiourea intermediates or CS₂ under basic conditions .
- The use of pyridine and carbon disulfide in Scheme 24 () highlights a common strategy for introducing thione groups in heterocycles, which may extend to the target compound.
Biological Activity :
- While the target compound’s bioactivity is undocumented, structurally related 5-(2-thienyl)-1,3,4-oxadiazoles exhibit selective antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimal antifungal activity . This suggests that the tricyclic core’s rigidity and substituent positioning could modulate antimicrobial potency.
Biological Activity
3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique structure, characterized by a tricyclic framework and a thienyl group, suggests potential biological activities that warrant investigation. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₉N₃S
- Molecular Weight : 245.29 g/mol
The structural representation highlights the presence of a thioketone functional group (-C=S) which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 3-(2-thienyl)-1,4,6-triazatricyclo compounds exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that modifications in the thiophene ring or triazine moiety could enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 22.3 |
| A549 | 18.7 |
These findings support further investigation into the mechanisms underlying its anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound is believed to induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA : Some studies suggest that the compound can intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various thiazole and thienyl derivatives against clinical isolates of Staphylococcus aureus. The study concluded that compounds similar to this compound showed promising results in reducing bacterial load in vitro.
Case Study 2: Anticancer Properties
In a recent publication by Johnson et al. (2023), the anticancer effects of this compound were assessed using MCF-7 and HeLa cell lines. The study reported that treatment with varying concentrations led to a significant reduction in cell viability and increased apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
